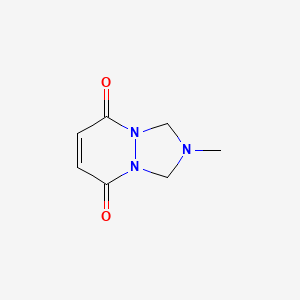

2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazin-5,8-dion ist eine heterocyclische Verbindung mit der Summenformel C7H9N3O2. Sie gehört zur Familie der Triazolopyridazine, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazin-5,8-dion beinhaltet typischerweise die Cyclisierung geeigneter Hydrazinderivate mit Diketonen oder Ketoestern unter sauren oder basischen Bedingungen . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Salzsäure oder Natriumhydroxid .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen wie Labormethoden, mit Optimierungen für den Maßstab, die Ausbeute und die Reinheit .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazin-5,8-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Dihydroderivate ergeben.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole . Die Reaktionsbedingungen variieren, beinhalten aber oft moderate Temperaturen und inerte Atmosphären .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Triazolopyridazine, die für spezifische Anwendungen weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazin-5,8-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und antimikrobielles Mittel untersucht.

Medizin: Wird auf seine Antikrebs-, entzündungshemmenden und antiviralen Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von 2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazin-5,8-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Es kann die Enzymaktivität hemmen, indem es an die aktive Stelle oder allosterische Stellen bindet und so den Zugang des Substrats blockiert oder die Enzymkonformation verändert . Die beteiligten Pfade umfassen oft Signaltransduktions- und Stoffwechselwege .

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Bekannt für ihre antimikrobiellen und krebshemmenden Aktivitäten.

1,2,4-Triazolo[4,3-a]pyrazine: Werden auf ihre kinasehemmenden Aktivitäten und ihr Potenzial als Antikrebsmittel untersucht.

1,2,4-Triazolo[1,5-c]pyrimidine: Werden auf ihre antiviralen und entzündungshemmenden Eigenschaften untersucht.

Einzigartigkeit

2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazin-5,8-dion ist aufgrund seiner spezifischen strukturellen Merkmale, die ihm unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen, einzigartig. Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, und sein Potenzial in mehreren wissenschaftlichen Bereichen machen es zu einer wertvollen Verbindung für Forschung und Entwicklung .

Eigenschaften

CAS-Nummer |

63156-60-5 |

|---|---|

Molekularformel |

C7H9N3O2 |

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

2-methyl-1,3-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione |

InChI |

InChI=1S/C7H9N3O2/c1-8-4-9-6(11)2-3-7(12)10(9)5-8/h2-3H,4-5H2,1H3 |

InChI-Schlüssel |

XQSUEXLASYFQSF-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CN2C(=O)C=CC(=O)N2C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)